N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide
Description
This compound features a benzothieno[3,2-b]pyran scaffold substituted with a 4-methoxyphenyl group at position 3 and a furan-2-carboxamide moiety at position 2.
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO5S/c1-27-14-10-8-13(9-11-14)18-19(25)21-20(15-5-2-3-7-17(15)30-21)29-23(18)24-22(26)16-6-4-12-28-16/h2-12H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOSGENMFZPPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)SC4=CC=CC=C43)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(4-methoxyphenyl)-4-oxo-4H-benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, related research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-[3-(4-methoxyphenyl)-4-oxo-4H-benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide is C18H16N2O4S. Its structure features a furan ring, a benzothieno moiety, and a methoxyphenyl group, which contribute to its lipophilicity and potential interaction with biological targets.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits several biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as an antitumor agent.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting that this compound may also possess such activity.
- Anti-inflammatory Potential : Compounds with similar structural features have been reported to exhibit anti-inflammatory properties.
While the specific mechanisms for N-[3-(4-methoxyphenyl)-4-oxo-4H-benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide are not fully elucidated, it is hypothesized that interactions with key biological pathways or targets (such as enzymes involved in cell signaling or proliferation) may play a role. The presence of functional groups enhances the compound's reactivity and potential for modification to improve biological activity.
Comparative Biological Activity
To provide context for its biological activity, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-Methylindolin-5-yl)-4-methoxybenzamide | Indole core | Antitumor |
| 4-Oxo-thieno[3,2-b]pyran derivatives | Thienopyran core | Antimicrobial |
| Furan-based carboxamides | Furan ring | Variable |
This table illustrates how the unique combination of structural elements in N-[3-(4-methoxyphenyl)-4-oxo-4H-benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide may confer distinct biological properties compared to other compounds.
Case Studies and Research Findings
Research has shown that compounds with similar scaffolds exhibit various pharmacological activities. For example:
- Antitumor Studies : In vitro studies indicated that derivatives of furan and benzothiophene structures can inhibit the growth of cancer cell lines. The specific IC50 values for these activities need further investigation to establish efficacy.
- Antimicrobial Research : A review highlighted the success of thiophene derivatives as antimicrobial agents. The versatility of the thiophene nucleus supports further exploration of N-[3-(4-methoxyphenyl)-4-oxo-4H-benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide in this area.
- Anti-inflammatory Activity : Compounds targeting cyclooxygenase enzymes have been effective in managing inflammation and pain. This suggests that similar mechanisms might be applicable to N-[3-(4-methoxyphenyl)-4-oxo-4H-benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide.
Future Directions
Further research is needed to elucidate the precise mechanisms of action and therapeutic potential of N-[3-(4-methoxyphenyl)-4-oxo-4H-benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide. Key areas for future investigation include:
- In vivo Studies : To assess the efficacy and safety profile in living organisms.
- Mechanistic Studies : To identify specific molecular targets and pathways involved in its biological activity.
- Analog Development : To explore modifications that could enhance potency or selectivity.
Comparison with Similar Compounds
Data Tables: Key Comparative Properties
Structure-Activity Relationship (SAR) Trends
- Electron-Donating Groups : The 4-methoxyphenyl group in the target compound may enhance solubility and bioavailability compared to chloro or bromo substituents .
- Heterocyclic Cores: Benzothieno[3,2-b]pyran’s extended conjugation likely improves binding to hydrophobic enzyme pockets versus smaller scaffolds like thiazolidinones .
- Amide Linkers : Furan-2-carboxamide’s rigidity may optimize target interaction compared to flexible alkyl chains in morpholine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
